molecular formula C7H4F2N2 B055866 4-Amino-2,5-difluorobenzonitrile CAS No. 112279-61-5

4-Amino-2,5-difluorobenzonitrile

Cat. No.: B055866
CAS No.: 112279-61-5
M. Wt: 154.12 g/mol
InChI Key: LAPGMTOHOQPDGI-UHFFFAOYSA-N
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Description

4-Amino-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2. It is characterized by the presence of amino and difluoro functional groups attached to a benzonitrile core. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-2,5-difluorobenzonitrile typically involves the reaction of 2,5-difluoroaniline with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrile group. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-difluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

4-Amino-2,5-difluorobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance therapeutic efficacy against specific diseases.

Key Insights:

  • Drug Synthesis: The compound is integral in the development of drugs targeting cancer and infectious diseases. For instance, it has been utilized in synthesizing inhibitors that act on specific biological pathways.
  • Case Study: A study highlighted its role in synthesizing a novel class of anti-cancer agents, demonstrating improved potency and selectivity compared to existing treatments .

Agricultural Chemicals

In the realm of agrochemicals, this compound contributes to the formulation of effective herbicides and pesticides.

Key Insights:

  • Herbicide Development: The compound has been shown to enhance the efficacy of herbicides by improving their selectivity and reducing phytotoxicity to crops.
  • Case Study: Research demonstrated that formulations containing this compound exhibited higher activity against specific weed species while being less harmful to crops .

Material Science

The compound plays a significant role in material science, particularly in the development of advanced materials with enhanced properties.

Key Insights:

  • Polymer Production: It is used to create polymers and coatings that exhibit improved durability and chemical resistance.
  • Application Example: A recent study explored its use in developing photoresponsive materials for smart coatings that change properties under UV light exposure .

Research Applications

This compound serves as a building block for synthesizing complex organic compounds, facilitating various academic and industrial research initiatives.

Key Insights:

  • Organic Synthesis: The compound is employed as a precursor in multi-step synthetic pathways to create diverse organic molecules.
  • Case Study: Researchers have utilized it in synthesizing fluorescent probes for bioimaging applications, allowing real-time visualization of biological processes .

Fluorescent Probes

The compound's unique chemical structure makes it suitable for developing fluorescent probes used in bioimaging.

Key Insights:

  • Bioimaging Applications: These probes allow researchers to track cellular processes with high specificity and sensitivity.
  • Case Study: A study demonstrated the effectiveness of fluorescent probes derived from this compound in visualizing tumor cells in live animal models .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Pharmaceutical DevelopmentIntermediate for anti-cancer agentsImproved potency and selectivity
Agricultural ChemicalsFormulation of herbicidesHigher efficacy with reduced crop toxicity
Material ScienceDevelopment of smart coatingsEnhanced durability and responsiveness
Research ApplicationsBuilding blocks for organic synthesisFacilitated synthesis of complex organic compounds
Fluorescent ProbesBioimaging toolsEffective tracking of cellular processes

Mechanism of Action

The mechanism of action of 4-Amino-2,5-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and difluoro groups play a crucial role in binding to these targets, thereby modulating their activity. For example, the compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to a decrease in their catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,5-difluorobenzonitrile is unique due to the presence of both amino and nitrile groups on the same aromatic ring, which imparts distinct chemical reactivity and biological activity. The difluoro substitution further enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .

Biological Activity

4-Amino-2,5-difluorobenzonitrile (CAS Number: 112279-61-5) is an organic compound characterized by its amino and difluoro functional groups attached to a benzonitrile core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in enzyme inhibition and as an intermediate in drug synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C7H4F2N2
  • Molecular Weight : 158.12 g/mol
  • Structure : The presence of both amino and nitrile groups on the aromatic ring enhances its reactivity and biological activity.

This compound interacts with specific molecular targets, particularly enzymes and receptors. The amino group facilitates hydrogen bonding, while the difluoro substituents enhance the compound's stability and lipophilicity. This dual functionality allows the compound to modulate enzyme activity effectively.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes by binding to their active sites. For example:

  • Inhibition of BCAT1 : Studies have shown that compounds similar to this compound can inhibit branched-chain amino acid transaminase 1 (BCAT1), which is implicated in tumor metabolism and progression in cancers such as breast and gastric cancer .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases:

  • Cancer Treatment : It has been explored for synthesizing compounds that inhibit BCAT1, which is associated with tumor growth in several malignancies .
  • Antibacterial Activity : The compound's structure allows for modifications leading to potential antibacterial agents against resistant strains.

Case Studies

  • Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound exhibited cytotoxicity against human cancer cell lines by disrupting metabolic pathways associated with BCAT1 .
  • Protein-Ligand Interactions : Research utilizing this compound has focused on understanding protein-ligand interactions, revealing insights into how modifications can enhance binding affinity and specificity for therapeutic targets.

Comparative Analysis

Compound NameBiological ActivityReference
This compoundInhibits BCAT1; potential anticancer agent,
2,5-DifluoroanilinePrecursor for various pharmaceuticals
4-Hydroxy-2,5-difluorobenzonitrilePotentially enhanced biological activity

Safety and Toxicology

This compound is classified as harmful if inhaled or ingested and may cause skin and eye irritation. Safety data sheets recommend protective measures when handling this compound .

Properties

IUPAC Name

4-amino-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPGMTOHOQPDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371010
Record name 4-Amino-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-61-5
Record name 4-Amino-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,5-difluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

515 g of 2,4,5-trifluorobenzonitrile in 2000 ml of tetrahydrofuran are introduced into an autoclave and heated to 100° C. 250 ml of liquid ammonia are then pumped in at such a rate that the temperature remains in the range from 100 to 105° C. The mixture is then stirred at this temperature for 8 h and then cooled. The pressure reaches a maximum of 22 bar gauge. After the ammonia has been blown off, the solvent is removed using a rotary evaporator. The residue is stirred into 500 ml of water and placed on a suction filter. After filtering with suction, the residue is again slurried with 200 ml of water and filtered with suction. Drying in a vacuum at 40° C. gives 482 g (95.4% of theory) of 4-cyano-2,5-difluoroaniline having a melting point of from 99 to 100° C.
Quantity
515 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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